Ethylene-d4 glycol
Overview
Description
Ethylene-d4 glycol is a deuterated form of ethylene glycol . It is an organic compound that consists of two deuterium atoms replacing two hydrogen atoms in the ethylene glycol molecule . This deuterium labeling provides unique properties that make it valuable in various scientific applications .
Synthesis Analysis
This compound serves as a versatile solvent and a starting material for organic syntheses . The deuterium labeling offered by this compound enables the tracking and identification of molecules in complex systems, allowing researchers to study reaction mechanisms, kinetics, and the behavior of molecules in biological systems .Molecular Structure Analysis
The molecular structure of this compound consists of two deuterium atoms replacing two hydrogen atoms in the ethylene glycol molecule . This deuterium labeling provides unique properties that make it valuable in various scientific applications .Chemical Reactions Analysis
In terms of its mechanism of action, this compound shares similar properties and reactivity with ethylene glycol . It acts as a diol, featuring two hydroxyl groups, which allows it to participate in various chemical reactions . It can undergo esterification, ether formation, and oxidation reactions, among others .Physical and Chemical Properties Analysis
This compound has a molecular weight of 66.09 . It is a liquid at room temperature . The refractive index is 1.428 (lit.) . The boiling point is 196-198 °C (lit.) and the density is 1.184 g/mL at 25 °C .Scientific Research Applications
Chemical Synthesis and Industrial Applications Ethylene glycol (EG) is a significant organic compound serving as a chemical intermediate in various industrial processes such as energy production, plastics, automobiles, and chemicals. The unique properties of EG have led to its exploration in numerous chemical systems for synthesis, primarily through fossil fuels and biomass-based resources. This review highlights the broad spectrum of EG's properties, synthesis advancements, and commercial applications, emphasizing catalytic reactivity and reaction mechanisms. It also addresses the challenges and future research opportunities associated with EG (Yue et al., 2012).
Solvation Properties and Intermolecular Interactions The thermochemical properties of EG as a solvent were extensively examined through solution calorimetry. The study measured the enthalpies of solution for 28 organic solutes in EG, marking the first time for such measurements. The research utilized Acree and Abraham multi-parameter correlations to describe the solvation enthalpies of various compounds in EG, including inert gases, ketones, esters, ethers, nitriles, alcohols, and amines. The study revealed linear correlations between the solvation enthalpies in EG and those in methanol, indicating the significance of hydrogen bonding interactions (Stolov et al., 2017).
Conformation and Hydrogen Bonding under Pressure In a study focusing on the behavior of EG under pressure, in situ high-pressure Raman and infrared absorption spectroscopy were used to investigate the pressure-induced variations in conformations and hydrogen bonding interactions of EG up to 10 GPa. The research indicated that EG remains liquid with a mixture of trans and gauche conformations up to 3.1 GPa. The study also noted the formation of new hydrogen bonding networks prior to the liquid-solid transition, which stabilizes the gauche conformation at pressures above 5 GPa (Murli et al., 2012).
Biotechnological and Environmental Applications Ethylene glycol is used in various industrial applications such as in the production of polyethylene terephthalate, antifreeze, and gas hydrate inhibitors. The study engineered Pseudomonas putida KT2440 for efficient EG metabolism via aerobic microbial processes. The research aimed to expand the metabolic portfolio of P. putida by elucidating the metabolic pathway for EG metabolism. The study provides a robust P. putida KT2440 strain for EG consumption, serving as a foundational strain for further biocatalyst development for applications in waste polyester plastics remediation and biomass-derived wastewater stream treatment (Franden et al., 2018).
Mechanism of Action
Target of Action
Ethylene-d4 glycol, a deuterated variant of ethylene glycol, shares similar properties and reactivity with its non-deuterated counterpart . It acts as a diol, featuring two hydroxyl groups . These hydroxyl groups allow it to participate in various chemical reactions, making it a versatile compound in biochemical processes.
Mode of Action
The mode of action of this compound is primarily through its interaction with its targets via its hydroxyl groups . These groups enable it to participate in a wide range of chemical reactions, thereby influencing various biochemical processes.
Biochemical Pathways
This compound has been used in the preparation of perdeuterated ethylenediaminetetraacetate tetraanion (EDTA-d 124-) for use in the spectroscopic analysis of cadmium-EDTA complex . This indicates that it can participate in complex biochemical pathways involving the formation of chelating agents like EDTA.
Pharmacokinetics
It is known that stable heavy isotopes of hydrogen, carbon, and other elements have been incorporated into drug molecules, largely as tracers for quantitation during the drug development process
Result of Action
Its use in the preparation of perdeuterated EDTA suggests that it may play a role in the formation of chelating agents and the sequestration of metal ions .
Safety and Hazards
Ethylene-d4 glycol is harmful if swallowed . It may cause damage to organs (Kidney) through prolonged or repeated exposure if swallowed . It is advised to avoid breathing mist, gas or vapors, and avoid contacting with skin and eye . Use personal protective equipment and wear chemical impermeable gloves . Ensure adequate ventilation and remove all sources of ignition .
Biochemical Analysis
Biochemical Properties
Ethylene-d4 glycol plays a significant role in biochemical reactions. It serves as a starting material in the preparation of perdeuterated ethylenediaminetetraacetate tetraanion (EDTA-d 124-), which is used in the spectroscopic analysis of cadmium-EDTA complex
Cellular Effects
It’s non-deuterated counterpart, ethylene glycol, is known to have significant effects on cells, particularly in cases of poisoning
Molecular Mechanism
The molecular mechanism of this compound is primarily understood in the context of its role as a solvent in NMR-based research and analyses
Dosage Effects in Animal Models
The non-deuterated ethylene glycol has a known minimum lethal dose in various animals
Metabolic Pathways
Ethylene glycol, its non-deuterated counterpart, is metabolized in the liver through successive oxidations to a variety of compounds including glycoaldehyde, glycolic acid, glyoxylic acid, and oxalic acid .
Properties
IUPAC Name |
1,1,2,2-tetradeuterioethane-1,2-diol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H6O2/c3-1-2-4/h3-4H,1-2H2/i1D2,2D2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LYCAIKOWRPUZTN-LNLMKGTHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CO)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(C([2H])([2H])O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H6O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
66.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2219-51-4 | |
Record name | 1,2-Ethane-1,1,2,2-d4-diol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2219-51-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,2-ethane-[2H4]diol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.028 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the advantages of using a MnBDC-derived catalyst for the synthesis of ethylene-d4 glycol?
A1: The research article highlights several advantages of using a ruthenium catalyst supported on MnBDC, derived from Mn-MOF, for the synthesis of this compound:
- Dual Catalytic Activity: The catalyst enables both thermo- and electro-catalytic hydrogen isotope exchange (HIE) reactions. [] This allows for flexibility in reaction conditions and potential for energy efficiency.
- High Deuteration Rate: The catalyst exhibits a high deuterium incorporation rate of 97%, indicating its effectiveness in producing highly deuterated ethylene glycol. [] This is crucial for applications requiring high isotopic purity.
- Unique Structural Properties: The agglomerated sheet-type structure of the MnBDC-derived support and the specific electronic structure of the ruthenium nanoparticles contribute to the catalyst's activity. [] This highlights the importance of material design in catalyst development.
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